4-Vinylbenzyl bromide

Description

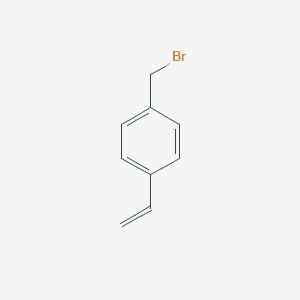

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPQLJUADNBKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348714 | |

| Record name | 4-vinylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13368-25-7 | |

| Record name | 4-vinylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Vinylbenzyl Bromide: Properties, Handling, and Applications

Introduction: The Versatility of a Dual-Functionality Monomer

4-Vinylbenzyl bromide (4-VBB), also known by its IUPAC name 1-(bromomethyl)-4-ethenylbenzene, is a bifunctional organic compound of significant interest in polymer chemistry, materials science, and drug development. Its unique structure, featuring both a polymerizable vinyl group and a reactive benzyl bromide moiety, allows it to serve as a cornerstone for the synthesis of a wide array of functional polymers and materials. The vinyl group provides a pathway for addition polymerization, forming a stable polystyrene-based backbone, while the benzyl bromide handle offers a site for a multitude of post-polymerization modifications via nucleophilic substitution. This guide provides an in-depth exploration of the chemical and physical properties of 4-VBB, its safe handling and storage, and a practical experimental protocol for its use, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Molecular Structure and Identification

A precise understanding of the molecular identity of 4-VBB is critical for its proper use and characterization.

1.1 Nomenclature and Chemical Identifiers

-

IUPAC Name : 1-(bromomethyl)-4-ethenylbenzene

-

Common Synonyms : 4-(Bromomethyl)styrene, p-Vinylbenzyl bromide

-

CAS Number : 13368-25-7

-

Molecular Formula : C₉H₉Br

-

Molecular Weight : 197.07 g/mol

-

Structural Identifiers :

-

SMILES : C=CC1=CC=C(C=C1)CBr

-

InChI : InChI=1S/C9H9Br/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1,7H2

-

1.2 Visualizing the Structure The dual functionality of 4-VBB is evident in its structure, which combines a styrene core with a bromomethyl group at the para position.

Caption: Chemical structure of this compound (4-VBB).

Physicochemical Properties

The physical and chemical characteristics of 4-VBB dictate its behavior in reactions and the necessary conditions for its storage and handling.

2.1 Physical Data Summary

The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 197.07 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | ~229 °C (lit.) | |

| Density | ~1.083 g/mL at 25 °C (lit.) | |

| Refractive Index (n²⁰/D) | ~1.572 (lit.) | |

| Solubility | Insoluble in water; soluble in organic solvents like ether, chloroform, and toluene. |

2.2 Chemical Reactivity and Stability

The chemistry of 4-VBB is dominated by its two functional groups:

-

The Vinyl Group : This site is susceptible to addition polymerization. Due to its propensity to undergo spontaneous polymerization, especially when exposed to heat, light, or air, commercial 4-VBB is typically stabilized with an inhibitor such as 4-tert-butylcatechol (TBC). This allows for controlled initiation in a laboratory setting using standard free-radical initiators (e.g., AIBN, BPO) or through controlled/living polymerization techniques.

-

The Benzyl Bromide Group : As a benzylic halide, the bromine atom is an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. This high reactivity is due to the stabilization of the transition state by the adjacent benzene ring. This functionality allows for the straightforward introduction of a wide range of moieties, including amines (for quaternization), azides, thiols, and carboxylates, enabling the post-polymerization functionalization of poly(this compound).

Spectroscopic Characterization

Definitive identification of 4-VBB relies on standard spectroscopic techniques.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides clear diagnostic signals. Key expected resonances (in CDCl₃) include a singlet for the benzylic protons (-CH₂Br) around 4.5 ppm, a characteristic set of signals for the vinyl group (a doublet of doublets for the α-proton and two doublets for the β-protons) between 5.2 and 6.7 ppm, and multiplets for the aromatic protons in the 7.2-7.4 ppm region.

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands. These include C-H stretching from the vinyl group above 3000 cm⁻¹, strong out-of-plane C-H bending for the para-substituted aromatic ring (~825 cm⁻¹), and a C-Br stretching band in the lower frequency region (typically 600-500 cm⁻¹).

-

Mass Spectrometry (MS) : Mass spectrometry will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

Safety, Handling, and Storage

Causality Behind Safety Protocols: 4-VBB is a reactive and hazardous chemical. Its lachrymatory nature (causes tearing) and ability to cause skin and eye irritation stem from its reactivity as an alkylating agent. Proper handling procedures are not merely procedural; they are a direct response to these intrinsic chemical properties to prevent harmful reactions with biological tissues.

4.1 Hazard Profile and Personal Protective Equipment (PPE)

-

Hazards : Combustible liquid. Causes skin irritation and serious eye irritation. May cause respiratory irritation. It is a potent lachrymator.

-

Required PPE :

-

Eye Protection : Wear splash-resistant safety goggles or a face shield.

-

Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Skin Protection : Use a lab coat. In case of potential splashing, additional protective clothing may be necessary.

-

4.2 Safe Handling and Storage

-

Handling : All manipulations of 4-VBB should be conducted within a certified chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. Many suppliers recommend refrigeration (2-8°C) to inhibit polymerization and degradation. The material is sensitive to light and moisture.

-

Incompatibilities : Avoid contact with strong bases, alcohols, amines, metals, and oxidizing agents.

Experimental Protocol: Free-Radical Polymerization of 4-VBB

This protocol details a standard procedure for the synthesis of poly(this compound), a foundational polymer for further functionalization. The self-validating nature of this protocol lies in the expected outcome: the conversion of a liquid monomer into a solid polymer, which can be confirmed by spectroscopic analysis and its insolubility in solvents like methanol.

5.1 Rationale for Experimental Choices

-

Initiator (AIBN/BPO) : These molecules thermally decompose to generate free radicals, which are necessary to initiate the polymerization chain reaction.

-

Inert Atmosphere (Nitrogen/Argon) : Oxygen is a potent inhibitor of free-radical polymerization as it can react with radical species to form unreactive peroxide radicals, quenching the chain reaction. Purging the system with an inert gas removes dissolved oxygen.

-

Solvent (Toluene) : Toluene is a relatively inert solvent that effectively dissolves both the monomer and the resulting polymer.

-

Precipitation (Methanol) : Poly(this compound) is insoluble in methanol, while the unreacted monomer and initiator are soluble. This difference in solubility allows for the efficient isolation and purification of the polymer product.

5.2 Workflow Diagram

Caption: Workflow for the free-radical polymerization of 4-VBB.

5.3 Step-by-Step Methodology

-

Reaction Setup : To a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 50.7 mmol), the free-radical initiator AIBN (e.g., 0.083 g, 0.51 mmol, ~1 mol% relative to monomer), and toluene (e.g., 25 mL).

-

Degassing : Seal the flask with a rubber septum. Bubble argon or nitrogen gas through the solution via a long needle for at least 30 minutes to remove dissolved oxygen.

-

Initiation : While maintaining a positive pressure of inert gas, place the flask in a preheated oil bath at 70°C.

-

Polymerization : Allow the reaction to stir at 70°C for 12-24 hours. The solution will become noticeably more viscous as the polymer forms.

-

Isolation : After the reaction period, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol (e.g., 250 mL) while stirring vigorously. A white solid polymer will precipitate.

-

Purification : Continue stirring for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration.

-

Drying : Wash the collected polymer on the filter with fresh methanol several times. Transfer the purified polymer to a vacuum oven and dry at 40-50°C overnight to remove residual solvent. The final product should be a white powder.

Applications in Drug Development and Materials Science

The utility of 4-VBB stems from the functional polymers it can produce. Poly(this compound) and its copolymers serve as versatile scaffolds.

-

Drug Delivery Systems : The bromide can be substituted by drug molecules containing nucleophilic groups (e.g., amines, alcohols), tethering them to the polymer backbone. This creates polymeric drug carriers for controlled release applications.

-

Antibacterial Surfaces : Quaternization of the benzyl bromide with tertiary amines (especially those with long alkyl chains) imparts a positive charge to the polymer. These polycationic materials can be coated onto surfaces to create contact-killing antibacterial agents that disrupt bacterial cell membranes.

-

Ion-Exchange Resins : The synthesis of poly(vinylbenzyl chloride), a closely related monomer, is a key step in producing ion-exchange resins. 4-VBB can be used similarly to create anion-exchange resins after quaternization.

-

Grafting and Surface Modification : 4-VBB can be used in surface-initiated polymerization to "graft" polymer chains from a material's surface, fundamentally altering its properties such as wettability, biocompatibility, or adhesion.

Conclusion

This compound is a powerful and versatile monomer whose value lies in its orthogonal reactivity. The ability to form a robust polymer backbone via the vinyl group, while retaining a highly reactive site for a plethora of chemical transformations, makes it an indispensable tool for the rational design of advanced functional materials. For researchers in drug development and materials science, a thorough understanding of its properties, reactivity, and safe handling is paramount to unlocking its full potential in creating next-generation polymers, smart materials, and therapeutic systems.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 640269, this compound. Retrieved from [Link].

-

T3DB. (n.d.). Material Safety Data Sheet - Vinyl Bromide. Retrieved from [Link].

-

Supporting Information for a publication by The Royal Society of Chemistry. (n.d.). Material synthesis and characterization. Retrieved from [Link].

-

Sains Malaysiana. (2021). A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents. Sains Malaysiana, 50(6), 1767-1773. Retrieved from [Link].

-

Zhang, C., et al. (2014). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. Polymer Chemistry, 5, 5943-5950. Retrieved from [Link].

-

Lee, W., & Byoun, Y. (2015). Poly(styrene-co-4-vinylbenzyl chloride) Conjugated with 3-(Dimethylamino)phenol: Synthesis and Antibacterial Activity. Bulletin of the Korean Chemical Society, 36(8), 2131-2135. Retrieved from [Link].

-

Pharmaffiliates. (n.d.). This compound (stabilized with TBC). Retrieved from [Link].

-

Wilkie, C. A., et al. (n.d.). Synthesis and characterization of novel flame retardants. Retrieved from [Link].

-

SciSpace. (2015). Poly(styrene-co-4-vinylbenzyl chloride) Conjugated with 3-(Dimethylamino)phenol: Synthesis and Antibacterial Activity. Retrieved from [Link].

-

UniVOOK Chemical. (2025). Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry. Retrieved from [Link].

-

Wikipedia. (n.d.). Vinyl bromide. Retrieved from [Link].

-

Grokipedia. (n.d.). Vinyl bromide. Retrieved from [Link].

- Carl R

4-Vinylbenzyl bromide CAS number and synonyms

An In-Depth Technical Guide to 4-Vinylbenzyl Bromide for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a bifunctional reagent critical to advancements in polymer science, materials chemistry, and targeted drug delivery systems. We will delve into its fundamental properties, synthesis, reactivity, and key applications, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Core Identity and Physicochemical Properties

This compound (4-VBB) is a versatile organic compound distinguished by its two reactive functional groups: a vinyl group susceptible to polymerization and a benzylic bromide that readily undergoes nucleophilic substitution. This dual reactivity makes it an invaluable monomer and building block for the synthesis of advanced functional polymers and materials.

Nomenclature and Identification

Correctly identifying a chemical reagent is the foundation of reproducible science. The Chemical Abstracts Service (CAS) has assigned a unique identifier to this compound to prevent ambiguity.

The compound is also known by several synonyms in commercial and academic literature, which are summarized in the table below.

| Table 1: Synonyms and Identifiers for this compound |

| Systematic & Common Names |

| 1-(Bromomethyl)-4-ethenyl-benzene[1][2] |

| p-(Bromomethyl)-styrene[1][2] |

| 1-Bromomethyl-4-vinylbenzene[1] |

| 4-(Bromomethyl)styrene[1][2] |

| p-Vinylbenzyl bromide[2] |

| Chemical Identifiers |

| Molecular Formula |

| Molecular Weight |

| InChIKey |

| Canonical SMILES |

Physicochemical Data

Understanding the physical properties of 4-VBB is crucial for its proper handling, storage, and application in experimental setups.

| Table 2: Key Physicochemical Properties of this compound |

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to light yellow liquid | [4] |

| Molecular Weight | 197.07 g/mol | [1][2] |

| Molecular Formula | C₉H₉Br | [1][2] |

| InChI Code | 1S/C9H9Br/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1,7H2 |[2] |

Note: Commercial preparations are often stabilized with inhibitors like tert-butylcatechol (TBC) to prevent spontaneous polymerization during storage.[1][3]

Synthesis and Purification

The synthesis of this compound typically involves the bromination of a suitable precursor. While multiple routes exist, a common laboratory-scale approach is the radical bromination of 4-vinyltoluene using a brominating agent like N-Bromosuccinimide (NBS), often initiated by light or a radical initiator. An analogous method is used for the synthesis of 4-vinylbenzyl chloride from 4-vinylbenzyl alcohol.[5]

The causality behind this choice of reagents lies in the stability of the benzylic radical intermediate formed during the reaction, which allows for selective bromination at the benzylic position without affecting the vinyl group.

Caption: Synthesis pathway for this compound.

General Purification Protocol

Post-synthesis, purification is essential to remove unreacted starting materials, the initiator, and byproducts.

-

Quenching: The reaction mixture is cooled to room temperature.

-

Filtration: The succinimide byproduct is removed by filtration.

-

Washing: The filtrate is washed with an aqueous solution (e.g., sodium bisulfite) to remove any remaining bromine, followed by washing with brine.

-

Drying: The organic layer is dried over an anhydrous salt like magnesium sulfate or sodium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure.

-

Chromatography/Distillation: Final purification is typically achieved via flash chromatography on silica gel or vacuum distillation to yield pure this compound. The choice between methods depends on the scale and thermal stability.

Chemical Reactivity and Core Applications

The utility of 4-VBB stems from its bifunctional nature, allowing for orthogonal reactions. The vinyl group participates in polymerization, while the benzylic bromide serves as a potent electrophile for alkylation reactions.

Polymerization Reactions

4-VBB is a key monomer in various polymerization techniques, including free-radical polymerization, to produce poly(vinylbenzyl bromide).[6] The resulting polymer serves as a versatile backbone, with the pendant bromomethyl groups available for extensive post-polymerization modification.

Caption: General workflow for free-radical polymerization of 4-VBB.

Nucleophilic Substitution and Functionalization

The benzylic bromide is highly reactive towards nucleophiles, making 4-VBB an excellent agent for surface modification and the synthesis of functional molecules. For instance, it can react with amines to form quaternary ammonium salts, a foundational step in creating anion-exchange membranes for applications like fuel cells.[6] It also reacts with azides to introduce "clickable" azide groups for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[7]

This reactivity is also central to its use as a protecting group precursor in complex organic synthesis, analogous to benzyl bromide or 4-nitrobenzyl bromide.[4][8]

Applications in Research and Drug Development

-

Functional Polymers and Resins: The primary application is in the synthesis of functional polymers. Poly(vinylbenzyl bromide) and its copolymers are precursors to ion-exchange resins, catalysts, and specialty membranes.[6]

-

Bioconjugation and Drug Delivery: The reactivity of the bromomethyl group allows for the covalent attachment of biomolecules, such as peptides or targeting ligands. Polymers containing 4-VBB can be used to create nanoparticles or hydrogels for controlled drug release, where the drug is tethered via the benzyl position.

-

Surface Modification: Silicon wafers, glass slides, and nanoparticles can be functionalized with molecules bearing nucleophilic groups (e.g., thiols, amines) by reacting them with 4-VBB, thereby altering their surface properties for applications in biosensors or chromatography.

Safety, Handling, and Storage

Trustworthiness in experimental design mandates a rigorous approach to safety. this compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards:

Mandatory Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[4]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-retardant lab coat.[10][12]

-

Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, Chemizorb®), collect in a sealed container, and dispose of as hazardous waste.[10] Ensure the area is well-ventilated.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10][13] It is also light and moisture-sensitive.[10] Store separately from incompatible materials like bases, alcohols, and amines.[11]

References

-

This compound | C9H9Br | CID 640269. PubChem, National Institutes of Health. [Link]

-

Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry. UniVOOK. [Link]

-

Safety Data Sheet: 4-Vinylbenzyl chloride. Chemos GmbH & Co.KG. [Link]

-

Supporting Information for a scientific publication. The Royal Society of Chemistry. [Link]

-

Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. Polymer Chemistry, RSC Publishing. [Link]

-

A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents. Universiti Kebangsaan Malaysia. [Link]

-

Vinyl Bromide – All About Drugs. allaboutdrugs.org. [Link]

-

Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

-

Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. RSC Publishing. [Link]

-

Vinyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

-

Benzyl Bromide - Common Organic Chemistry. commonorganicchemistry.com. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C9H9Br | CID 640269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (stabilized with TBC, ~90%) [lgcstandards.com]

- 4. Benzyl Bromide [commonorganicchemistry.com]

- 5. Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry [univook.com]

- 6. ukm.my [ukm.my]

- 7. rsc.org [rsc.org]

- 8. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. chemos.de [chemos.de]

- 13. chemicalbook.com [chemicalbook.com]

reactivity of vinyl and benzyl bromide groups in 4-VBB

An In-Depth Technical Guide to the Orthogonal Reactivity of Vinyl and Benzyl Bromide Groups in 4-Vinylbenzyl Bromide (4-VBB)

Authored by: Gemini, Senior Application Scientist

Introduction

This compound (4-VBB), also known as 4-(bromomethyl)styrene, is a bifunctional monomer of significant interest in polymer chemistry and organic synthesis.[1] Its unique structure, featuring both a polymerizable vinyl group and a reactive benzyl bromide, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of the distinct and selectively addressable reactivity of these two functional groups. Understanding this orthogonality is paramount for researchers and drug development professionals seeking to design advanced polymeric materials, functionalized surfaces, and complex molecular architectures. We will explore the underlying mechanisms, provide field-proven experimental protocols, and offer a comparative analysis to enable precise control over chemical reactions involving this versatile compound.

The Electrophilic Reactivity of the Benzyl Bromide Group

The benzyl bromide moiety in 4-VBB is characterized by its high susceptibility to nucleophilic attack. This heightened reactivity is a direct consequence of the bromine atom being attached to a benzylic carbon. The stability of the resulting intermediate, whether a carbocation in an S(_N)1 pathway or the transition state in an S(_N)2 pathway, is significantly enhanced by resonance with the adjacent aromatic ring.[2][3]

Mechanistic Pathways: S(_N)1 vs. S(_N)2

Benzylic halides are capable of undergoing nucleophilic substitution through both S(_N)1 and S(_N)2 mechanisms.[4][5] The preferred pathway is dictated by the reaction conditions, specifically the nature of the nucleophile, the solvent, and the steric hindrance around the electrophilic carbon.

-

S(_N)1 Mechanism: This two-step process involves the initial departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. This intermediate is then captured by a nucleophile. Weak nucleophiles and polar protic solvents favor the S(_N)1 pathway.[2]

-

S(_N)2 Mechanism: This is a concerted, one-step reaction where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs. Strong nucleophiles and polar aprotic solvents promote the S(_N)2 mechanism. Given that 4-VBB is a primary benzylic halide, the S(_N)2 pathway is often favored due to minimal steric hindrance.[4]

Caption: S(_N)1 and S(_N)2 pathways for the benzyl bromide group.

Experimental Protocol: Nucleophilic Substitution with a Tertiary Amine

This protocol details the quaternization of a tertiary amine, a common reaction used to introduce cationic charges into a polymer or molecule. This is a self-validating system as the formation of a quaternary ammonium salt often results in a precipitate or a significant change in solubility, which can be easily monitored.

Objective: To selectively functionalize the benzyl bromide group of 4-VBB via an S(_N)2 reaction without inducing polymerization of the vinyl group.

Materials:

-

This compound (4-VBB)

-

Triethylamine (or another tertiary amine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (for precipitation)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a septum

-

Nitrogen or Argon inert gas supply

Step-by-Step Methodology:

-

Inert Atmosphere: Dry the glassware thoroughly and assemble the reaction apparatus under an inert atmosphere (Nitrogen or Argon). This is crucial to prevent side reactions with atmospheric moisture.

-

Reagent Preparation: In the round-bottom flask, dissolve 4-VBB (1 equivalent) in anhydrous DMF. The choice of a polar aprotic solvent like DMF stabilizes the charged transition state of the S(_N)2 reaction, thereby increasing the reaction rate.

-

Nucleophile Addition: Add triethylamine (1.1 equivalents) dropwise to the stirred solution at room temperature. A slight excess of the nucleophile ensures the complete consumption of the 4-VBB.

-

Reaction Monitoring: The reaction is typically exothermic. Monitor the progress by thin-layer chromatography (TLC) until the starting material (4-VBB) is no longer visible. The formation of the quaternary ammonium salt may also lead to the formation of a precipitate.

-

Product Isolation: Once the reaction is complete, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

-

Purification: Filter the resulting solid, wash with diethyl ether to remove any unreacted starting materials, and dry under vacuum.

The Radical Reactivity of the Vinyl Group

The vinyl group of 4-VBB is analogous to that of styrene and readily undergoes addition reactions, most notably free-radical polymerization.[6][7] This reactivity allows for the formation of long polymer chains, creating a polystyrene-based backbone with pendant, reactive benzyl bromide groups.

Mechanism of Free-Radical Polymerization

Free-radical polymerization proceeds via a chain reaction mechanism involving three key stages:

-

Initiation: A radical initiator (e.g., benzoyl peroxide or AIBN) is thermally or photochemically decomposed to generate free radicals. These radicals then add across the double bond of the 4-VBB monomer to create a new, monomer-centered radical.[6]

-

Propagation: The newly formed radical adds to another 4-VBB monomer, extending the polymer chain and regenerating the radical at the terminus of the growing chain. This step repeats, rapidly increasing the molecular weight of the polymer.[6]

-

Termination: The growth of polymer chains is halted by the combination or disproportionation of two radical chain ends.[6]

More advanced techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, can be employed to achieve better control over the molecular weight and architecture of the resulting polymer.[8][9]

Caption: Workflow for the free-radical polymerization of 4-VBB.

Experimental Protocol: Free-Radical Polymerization of 4-VBB

This protocol describes a standard free-radical polymerization to synthesize poly(this compound).

Objective: To polymerize 4-VBB through its vinyl group while preserving the benzyl bromide functionality for potential post-polymerization modification.

Materials:

-

This compound (4-VBB) monomer

-

Azobisisobutyronitrile (AIBN) as a radical initiator

-

Anhydrous toluene or 1,4-dioxane

-

Methanol (for precipitation)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inert gas supply

-

Oil bath

Step-by-Step Methodology:

-

Monomer Purification: Pass the 4-VBB monomer through a column of basic alumina to remove any inhibitors.

-

Reaction Setup: In a Schlenk flask, dissolve the purified 4-VBB monomer and AIBN (typically 1-2 mol% relative to the monomer) in anhydrous toluene. The choice of solvent is critical; it must be able to dissolve both the monomer and the resulting polymer.

-

Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: Immerse the sealed flask in a preheated oil bath (typically 60-80°C for AIBN) and stir.[7] The temperature is chosen to ensure a suitable decomposition rate of the initiator.

-

Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in the viscosity of the solution.

-

Termination and Precipitation: After the desired time (e.g., 12-24 hours), cool the reaction to room temperature and precipitate the polymer by slowly adding the viscous solution to a large volume of a non-solvent, such as methanol.[7]

-

Purification: The precipitated polymer is then filtered, washed with fresh methanol to remove any unreacted monomer and initiator fragments, and dried in a vacuum oven.

Comparative Reactivity and Orthogonal Control

The key to the synthetic utility of 4-VBB lies in the orthogonal reactivity of its two functional groups. The benzyl bromide group reacts with nucleophiles, while the vinyl group reacts with radicals. This allows for selective chemistry, where one group can be modified while leaving the other intact for a subsequent transformation.[10]

Caption: Orthogonal reaction pathways for 4-VBB.

Data Presentation: Selective Reaction Conditions

The following table summarizes the conditions required to selectively target each functional group of 4-VBB.

| Functional Group | Reaction Type | Reagents & Conditions | Result |

| Vinyl Group | Free-Radical Polymerization | Radical initiator (AIBN, BPO), heat (60-80°C), inert atmosphere. | Polystyrene backbone with pendant -CH₂Br groups. |

| Vinyl Group | Controlled Radical Polymerization | RAFT agent, radical initiator, heat. | Well-defined polymer with controlled molecular weight. |

| Benzyl Bromide | Nucleophilic Substitution (S(_N)2) | Strong nucleophiles (e.g., amines, alkoxides), polar aprotic solvents (DMF, DMSO), room temperature. | Substitution at the benzylic position, vinyl group remains intact. |

| Benzyl Bromide | Nucleophilic Substitution (S(_N)1) | Weak nucleophiles (e.g., water, alcohols), polar protic solvents. | Substitution at the benzylic position, vinyl group remains intact. |

Applications in Drug Development and Materials Science

The dual reactivity of 4-VBB is widely exploited in the synthesis of functional materials. A common strategy involves first polymerizing the monomer via its vinyl group to create a stable polymer backbone. The pendant benzyl bromide groups are then used as reactive handles for post-polymerization modification.[10] This approach is particularly valuable in drug delivery, where therapeutic agents can be covalently attached to the polymer scaffold. Similarly, in materials science, these reactive sites can be used to graft other polymers, attach cross-linking agents, or modify surfaces.[11][12]

Conclusion

This compound is a uniquely versatile monomer due to the distinct and orthogonally addressable reactivity of its vinyl and benzyl bromide functional groups. The benzyl bromide moiety readily undergoes nucleophilic substitution, providing a site for the introduction of a wide array of functional groups. Concurrently, the vinyl group is an excellent substrate for free-radical polymerization, enabling the formation of robust polymer backbones. A thorough understanding of the underlying reaction mechanisms and the careful selection of experimental conditions, as outlined in this guide, empower researchers to harness the full synthetic potential of 4-VBB for the development of novel polymers, advanced materials, and sophisticated drug delivery systems.

References

-

University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. Available from: [Link].

-

Glasp. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions | Video Summary and Q&A. Glasp. Available from: [Link].

-

Chemistry Steps. Reactions at the Benzylic Position. Chemistry Steps. Available from: [Link].

-

Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Quora. Available from: [Link].

-

Pearson. (2024). Propose a mechanism for the reaction of benzyl bromide with ethan.... Pearson. Available from: [Link].

-

University of Calgary. Ch 11 : Halogenation of alkyl benzenes. University of Calgary. Available from: [Link].

-

UniVOOK. (2025). Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry. UniVOOK. Available from: [Link].

-

JoVE. (2025). Video: Reactions at the Benzylic Position: Halogenation. JoVE. Available from: [Link].

-

Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. Quora. Available from: [Link].

-

Chemistry LibreTexts. (2019). 18.13 Benzylic Halogenation. Chemistry LibreTexts. Available from: [Link].

-

Universiti Kebangsaan Malaysia. (2021). A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents. Sains Malaysiana. Available from: [Link].

-

Beilstein Journals. The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization. Beilstein Journals. Available from: [Link].

-

YouTube. (2020). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. YouTube. Available from: [Link].

-

Reddit. (2022). Will allylic and benzylic halide prefer SN1 or SN2 reaction?. Reddit. Available from: [Link].

-

Taylor & Francis Online. (2006). Kinetics of Free-Radical Polymerization of Vinylbenzyl-Terminated Macromonomers. Polymer-Plastics Technology and Engineering. Available from: [Link].

-

PubMed Central (PMC). (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central. Available from: [Link].

-

ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium | Request PDF. ResearchGate. Available from: [Link].

-

Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?. Quora. Available from: [Link].

-

ResearchGate. (2025). Vinylbenzylchloride (Chloromethylstyrene), Polymers, and Copolymers. Recent Reactions and Applications | Request PDF. ResearchGate. Available from: [Link].

-

Royal Society of Chemistry. (2014). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. Polymer Chemistry. Available from: [Link].

-

Brainly.in. (2019). Which is more reactive aryl benzyl vinyl alkyl halide and why?. Brainly.in. Available from: [Link].

-

Brainly.in. (2020). write reactivity order of following:- alkyl halides, Vinyl halides, aryl halide, benzyl halide. Brainly.in. Available from: [Link].

-

Quora. (2018). Which is more stable, benzylic halide or vinyl halide, and why?. Quora. Available from: [Link].

-

SciSpace. Poly(styrene-co-4-vinylbenzyl chloride) Conjugated with 3-(Dimethylamino)phenol: Synthesis and Antibacterial Activity. SciSpace. Available from: [Link].

-

RSC Publishing. Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. RSC Publishing. Available from: [Link].

-

Marquette University. wilkie_1623acc.docx. e-Publications@Marquette. Available from: [Link].

-

YouTube. (2021). Alkyl, Allyl, Vinyl, Aryl, and Benzyl Reactivities. YouTube. Available from: [Link].

-

ResearchGate. (2025). Poly(styrene-co-4-vinylbenzyl chloride) Conjugated with 3-(Dimethylamino)phenol: Synthesis and Antibacterial Activity. ResearchGate. Available from: [Link].

-

Organic Chemistry Portal. Vinyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. Available from: [Link].

-

Professional Plastics. Vinyl Chemical Compatibilities. Professional Plastics. Available from: [Link].

-

National Institutes of Health (NIH). This compound | C9H9Br | CID 640269. PubChem. Available from: [Link].

-

IOPscience. Directed synthesis of copolymers based on fluorine-containing styrene derivatives. IOP Conference Series: Materials Science and Engineering. Available from: [Link].

-

ResearchGate. Scale-up reactions and synthetic applications a benzyl bromide,.... ResearchGate. Available from: [Link].

-

Royal Society of Chemistry. Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with ethyl, n-propyl, n-butyl, n-hexyl and benzyl bromide in sulpholane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Available from: [Link].

-

Cole-Parmer. Chemical Compatibility Database. Cole-Parmer. Available from: [Link].

-

Organic Chemistry Portal. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic Chemistry Portal. Available from: [Link].

Sources

- 1. This compound | C9H9Br | CID 640269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. glasp.co [glasp.co]

- 5. quora.com [quora.com]

- 6. Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry [univook.com]

- 7. ukm.my [ukm.my]

- 8. BJOC - The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization [beilstein-journals.org]

- 9. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Storage of 4-Vinylbenzyl Bromide (4-VBB)

Introduction

4-Vinylbenzyl bromide (4-VBB), also known as 1-(bromomethyl)-4-ethenyl-benzene, is a bifunctional molecule of significant interest to researchers in polymer chemistry, materials science, and drug development. Its unique structure, featuring both a polymerizable vinyl group and a reactive benzylic bromide, makes it a versatile building block for the synthesis of functional polymers, resins, and complex organic molecules. However, this dual reactivity also renders 4-VBB susceptible to degradation, posing challenges for its long-term storage and handling. This guide provides a comprehensive overview of the factors influencing the stability of this compound, grounded in an understanding of its underlying chemical properties. We will delve into the primary degradation pathways, the critical role of inhibitors, and evidence-based best practices for storage and handling to ensure the integrity of this valuable reagent for research and development applications.

Chapter 1: The Chemical Profile and Intrinsic Reactivity of this compound

A thorough understanding of the stability of this compound begins with an appreciation of its molecular structure and the distinct reactivity of its two functional groups.

Molecular Structure and Physicochemical Properties

4-VBB is a colorless to light-yellow liquid with a pungent, lachrymatory odor, meaning it can cause tearing of the eyes.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 13368-25-7[3][4][5] |

| Molecular Formula | C₉H₉Br[3][4][5] |

| Molecular Weight | 197.07 g/mol [3][4][6] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~235 °C (decomposes) |

| Synonyms | 1-(Bromomethyl)-4-ethenyl-benzene, p-(Bromomethyl)-styrene[3][5] |

The Dual Nature of 4-VBB Reactivity

The stability challenges associated with 4-VBB stem from the presence of two reactive sites within the same molecule: the vinyl group and the benzylic bromide.

-

The Vinyl Group: The vinyl group (-CH=CH₂) is susceptible to free-radical polymerization, a common characteristic of styrenic monomers.[1][7][8] This process can be initiated by heat, light, or the presence of radical species, leading to the formation of long polymer chains and a loss of the desired monomer.

-

The Benzylic Bromide: The bromomethyl group (-CH₂Br) attached to the benzene ring is a reactive benzylic halide. This functionality makes 4-VBB an excellent alkylating agent but also prone to nucleophilic substitution reactions, including hydrolysis in the presence of water.[9][10]

Caption: The three stages of free-radical polymerization of 4-VBB.

Hydrolysis

The benzylic bromide group in 4-VBB is susceptible to hydrolysis, a reaction with water. This reaction is generally slower than polymerization but can be significant over long-term storage, especially if the compound is exposed to atmospheric moisture. The hydrolysis of 4-VBB yields 4-vinylbenzyl alcohol and hydrogen bromide (HBr). [9] The formation of HBr is particularly problematic as it is a corrosive acid that can potentially degrade the container and catalyze further decomposition reactions.

Thermal Decomposition

At elevated temperatures, beyond what would be encountered during normal storage, 4-VBB can undergo thermal decomposition. While specific studies on 4-VBB are limited, data from the pyrolysis of benzyl bromide suggests that at high temperatures (above 300°C), cleavage of the carbon-bromine bond can occur, leading to the formation of benzyl radicals and bromine radicals. [11][12]These highly reactive species can then participate in a variety of complex reactions.

Chapter 3: The Critical Role of Stabilization

To counteract the propensity of this compound to polymerize, it is almost always supplied with a stabilizer. The most common inhibitor used is 4-tert-butylcatechol (TBC). [5][13]

Mechanism of Action of tert-Butylcatechol (TBC)

TBC is a free-radical scavenger, but its mechanism is more nuanced than simply reacting with any radical it encounters. The inhibitory function of TBC is critically dependent on the presence of dissolved oxygen. [14][13] The process unfolds as follows:

-

A monomer radical (M•), formed by exposure to heat or light, reacts with dissolved oxygen (O₂) to form a peroxide radical (MOO•). This reaction is significantly faster than the self-polymerization of the monomer. [14][13]2. TBC then efficiently reacts with this peroxide radical, donating a hydrogen atom to neutralize it and in the process forming a stable, non-reactive TBC radical. [13]3. This effectively terminates the chain reaction that would otherwise lead to polymerization.

Caption: The TBC inhibition cycle, which requires oxygen.

The Importance of Oxygen

The necessity of oxygen for TBC to function effectively is a critical, and sometimes overlooked, aspect of storing stabilized monomers. Storing 4-VBB under a completely anaerobic (oxygen-free) atmosphere will render the TBC inhibitor ineffective, potentially leading to polymerization. Therefore, a small amount of oxygen is required in the headspace of the storage container. [14]

Chapter 4: Recommended Storage and Handling Protocols

Based on the chemical properties and degradation pathways of this compound, the following storage and handling protocols are recommended to ensure its stability and the safety of the user.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) [13] | To minimize the rate of thermal self-initiation of polymerization. |

| Atmosphere | Air or a vented cap is acceptable. If using an inert gas, ensure a small amount of oxygen is present. | Oxygen is required for the TBC inhibitor to function effectively. [14][13] |

| Light | Store in an amber or opaque container. [1] | To prevent photochemical initiation of polymerization. |

| Container | Tightly sealed, corrosion-resistant container (e.g., glass). | To prevent moisture ingress and potential corrosion from HBr formation. [15] |

Safe Handling Procedures

-

Personal Protective Equipment (PPE): Always handle 4-VBB in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [1][2][15]* Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and metals (except for nickel and lead), as these can promote decomposition or polymerization. [16][17]* Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and dispose of it as hazardous waste. Do not wash into the sewer. [1][16]

Protocol for Inhibitor Removal

For many polymerization reactions, the presence of TBC must be removed immediately prior to use. Two common methods for this are alkaline extraction and column chromatography.

Method 1: Alkaline Extraction

-

In a separatory funnel, dissolve the 4-VBB in a suitable water-immiscible solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic solution with a 5-10% aqueous sodium hydroxide (NaOH) solution. The phenolic TBC will be deprotonated and extracted into the aqueous layer. Repeat the washing 2-3 times.

-

Wash the organic layer with water to remove any residual NaOH.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure. The resulting inhibitor-free 4-VBB should be used immediately. [4] Method 2: Alumina Column Chromatography

-

Prepare a short column packed with basic or neutral alumina.

-

Pass the 4-VBB (neat or dissolved in a non-polar solvent like hexane) through the column. The polar TBC will be adsorbed onto the alumina. [18]3. Collect the eluent containing the purified, inhibitor-free 4-VBB. This product should be used immediately.

Chapter 5: Assessing the Purity and Stability of this compound

Regularly assessing the purity of 4-VBB, especially after prolonged storage, is good laboratory practice.

Analytical Techniques for Purity Assessment

-

Gas Chromatography (GC): GC with a flame ionization detector (FID) is an excellent method for determining the purity of 4-VBB and detecting any volatile impurities. [19][20]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure of 4-VBB and identify impurities. The vinyl protons typically appear in the 5-7 ppm region, while the benzylic protons (-CH₂Br) are found around 4.5 ppm. The presence of broad peaks may indicate the formation of oligomers or polymers.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic peaks of the vinyl group (e.g., C=C stretch around 1630 cm⁻¹) and the C-Br bond. A decrease in the intensity of the vinyl peaks can indicate that polymerization has occurred.

Monitoring for Degradation

-

Visual Inspection: The simplest method to check for degradation is to visually inspect the liquid. The presence of cloudiness, increased viscosity, or solid precipitates are all signs that polymerization has occurred.

-

Analytical Confirmation: If degradation is suspected, the analytical techniques mentioned above can be used for confirmation. For example, Gel Permeation Chromatography (GPC) can be used to detect the presence and molecular weight distribution of any polymer that has formed.

Conclusion

This compound is a highly valuable and versatile reagent, but its utility is intrinsically linked to its purity and stability. Its dual reactivity, arising from the vinyl and benzylic bromide functional groups, makes it susceptible to degradation via polymerization and hydrolysis. By understanding these degradation pathways and the mechanism of stabilization by TBC, researchers can implement effective storage and handling strategies. Adherence to the protocols outlined in this guide—namely, refrigerated storage in the dark with the presence of oxygen for inhibitor function, and proper inert handling techniques—will ensure the integrity of this compound, leading to more reliable and reproducible experimental outcomes and a safer laboratory environment.

References

- Sigma-Aldrich, Safety Data Sheet for Benzyl bromide. (2024-09-06).

- BenchChem, Troubleshooting premature polymeriz

- Metrohm, TBC in Styrene tank. PAN 1027.

- Fisher Scientific, Safety Data Sheet for Benzyl bromide. (2010-09-03).

- Santa Cruz Biotechnology, this compound (stabilized with TBC).

- Chemistry LibreTexts, Free Radical Polymeriz

- FUJIFILM, What is free radical polymeriz

- LGC Standards, this compound (stabilized with TBC, ~90%).

- Matar, N. Inhibitor removers.

- Google Patents, PROCESS FOR REMOVING POLYMERIZATION INHIBITORS FROM MONOMER MIXTURES USING OPTIMIZED FORM ALUMINA. FR2758554A1.

- Google Patents, Polymerization inhibitor of 1,3-butadiene and method for preventing.... KR20060083809A.

- MDPI, Inhibition of Free Radical Polymeriz

- New Jersey Department of Health, Benzyl chloride - Hazardous Substance Fact Sheet.

- ResearchGate, Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Prepar

- CAMEO Chemicals, BENZYL BROMIDE.

- NINGBO INNO PHARMCHEM CO.,LTD., Safe Handling and Storage of Benzyl Chloride (CAS 100-44-7).

- RSC Publishing, Thermal and living anionic polymerization of 4-vinylbenzyl piperidine - Polymer Chemistry. (2014-07-02).

- ResearchGate, How to remove TBC stabilizers

- University of Colorado Colorado Springs, Handling and Storage of Hazardous M

- GOV.UK, Benzyl chloride - Incident management.

- Sigma-Aldrich, SAFETY D

- CDC, vinyl bromide 1009 | niosh.

- RSC Publishing, Thermal and living anionic polymeriz

- Google Patents, Preparation method of benzyl bromide. CN107098791B.

- RSC Publishing, Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with ethyl, n-propyl, n-butyl, n-hexyl and benzyl bromide in sulpholane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.

- PubChem, this compound.

- Applied Analytics, Measuring TBC (Polymeriz

- Santa Cruz Biotechnology, this compound (stabilized with TBC) | CAS 13368-25-7 | SCBT.

- OSHA, Vinyl Bromide.

- Sigma-Aldrich, this compound (stabilized with TBC).

- ResearchGate, Vinyl polymerization. 235.

- Master Organic Chemistry, Reactions on the “Benzylic” Carbon: Bromination And Oxid

- Wikipedia, Benzyl bromide.

- ResearchGate, PIMS spectra recorded during the decomposition of benzyl bromide

- Khan Academy, Reactions

- e-Public

- UCLA – Chemistry and Biochemistry, Safe Operating Procedure for the Handling of Vinylic Monomers. (2009-05).

- Ambeed.com, 13368-25-7 | this compound (stabilized with TBC) | Alkenyls.

- TCI Chemicals, Benzyl Bromide (stabilized with Propylene Oxide).

Sources

- 1. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]

- 2. scribd.com [scribd.com]

- 3. Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. This compound | C9H9Br | CID 640269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. epublications.marquette.edu [epublications.marquette.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. metrohm.com [metrohm.com]

- 15. nbinno.com [nbinno.com]

- 16. nj.gov [nj.gov]

- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 18. FR2758554A1 - PROCESS FOR REMOVING POLYMERIZATION INHIBITORS FROM MONOMER MIXTURES USING OPTIMIZED FORM ALUMINA - Google Patents [patents.google.com]

- 19. cdc.gov [cdc.gov]

- 20. osha.gov [osha.gov]

4-Vinylbenzyl Bromide (VBB): An In-depth Technical Guide for Advanced Polymer Synthesis

Foreword: The Strategic Advantage of a Bifunctional Monomer

In the landscape of modern polymer chemistry, 4-Vinylbenzyl bromide (VBB) distinguishes itself as a uniquely versatile monomer. Its structure, which marries a polymerizable vinyl group with a reactive benzyl bromide handle, provides chemists with a powerful tool for the rational design of functional polymers. This guide is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the core principles and practical applications of VBB in creating sophisticated macromolecular architectures. We will move beyond mere procedural descriptions to explore the underlying rationale for experimental choices, ensuring a robust and insightful understanding.

Core Characteristics and Safe Handling Protocols

A comprehensive grasp of this compound's properties is fundamental to its effective and safe utilization. VBB is a lachrymator, and all handling should be conducted within a certified fume hood with appropriate personal protective equipment (PPE), including chemical splash goggles, nitrile gloves, and a flame-retardant lab coat.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Common Synonyms | 1-(Bromomethyl)-4-vinylbenzene, 4-(Bromomethyl)styrene | [1][2] |

| CAS Number | 13368-25-7 | [1][2] |

| Molecular Formula | C9H9Br | [1][2] |

| Molecular Weight | 197.07 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 98-100 °C at 0.5 mmHg | |

| Density | ~1.396 g/mL at 25 °C | |

| Solubility | Soluble in common organic solvents (THF, toluene, chloroform, dioxane).[3] Insoluble in water. | |

| Storage & Stability | Shipped with an inhibitor (e.g., tert-butylcatechol, TBC) to prevent spontaneous polymerization.[2] Store refrigerated (2-8 °C) and protected from light. |

The Duality of Reactivity: A Gateway to Diverse Architectures

The synthetic power of VBB stems from the distinct reactivity of its vinyl and benzyl bromide functionalities. This allows for two primary strategic pathways in polymer synthesis:

-

"Polymerize-Then-Modify" (Post-Polymerization Functionalization): The vinyl group is polymerized first, typically via free radical polymerization, to form a poly(this compound) backbone. The pendant benzyl bromide groups are then used as sites for a wide array of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.[4][5]

-

"Initiate-and-Grow" (Controlled Polymerization): The benzyl bromide moiety serves as a highly efficient initiator for controlled/living radical polymerization (CRP) techniques. This enables the synthesis of well-defined polymers with precise control over molecular weight, low dispersity (Đ), and complex architectures like block copolymers and polymer brushes.[6][7]

Caption: Strategic pathways for VBB in polymer synthesis.

Mastering Control: VBB in Controlled/Living Radical Polymerization

The benzyl bromide group is an excellent initiating site for two of the most powerful CRP methods: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for creating well-defined polymers. The carbon-bromine bond in VBB can be reversibly cleaved by a transition metal catalyst (typically a copper(I) complex) to generate a propagating radical. This process allows for the controlled growth of polymer chains.[7][8]

Mechanism of VBB-Initiated ATRP:

The core of ATRP is a reversible redox process between an active propagating radical (P•) and a dormant alkyl halide species (P-Br), mediated by a copper catalyst complexed with a ligand (L).[8]

Caption: Simplified mechanism of ATRP initiated from a VBB unit.

Experimental Protocol: Synthesis of a Poly(4-vinylbenzyl chloride)-block-polystyrene Copolymer via ATRP

This protocol details the "grafting-from" approach, where a VBB-containing polymer is first synthesized and then used as a macroinitiator for the polymerization of a second monomer.

Step 1: Synthesis of the Macroinitiator - Poly(4-vinylbenzyl chloride)

-

Reactants: 4-vinylbenzyl chloride (VBC, a close analog of VBB), a suitable initiator (e.g., a benzylic bromide), a copper(I) bromide catalyst, and a ligand (e.g., bipyridine or a substituted derivative).

-

Procedure: In a Schlenk flask, dissolve the VBC, initiator, and ligand in a non-polar solvent like toluene.[7]

-

Add the Cu(I)Br catalyst.

-

Degas the solution through several freeze-pump-thaw cycles to remove oxygen, which can terminate the polymerization.

-

Conduct the polymerization at an elevated temperature (e.g., 110-130 °C) under an inert atmosphere.[7]

-

Monitor the reaction progress by taking samples for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight).

-

Once the desired molecular weight is achieved, terminate the reaction by exposing it to air.

-

Purify the polymer by precipitating it in a non-solvent like methanol.

Step 2: Chain Extension with Styrene

-

Reactants: The purified poly(VBC) macroinitiator, styrene monomer, Cu(I)Br, and ligand.

-

Procedure: In a Schlenk flask, dissolve the poly(VBC) macroinitiator and ligand in a suitable solvent.

-

Add the styrene monomer and Cu(I)Br catalyst.

-

Repeat the degassing procedure.

-

Heat the reaction to the appropriate temperature for styrene polymerization (e.g., 110 °C).[7]

-

After the desired block length is achieved, terminate and purify the block copolymer as described above.

Causality Behind Experimental Choices:

-

Catalyst/Ligand System: The choice of ligand is crucial as it tunes the redox potential of the copper catalyst, thereby controlling the polymerization rate and the level of control.[7] For styrenic monomers, bipyridine-based ligands are common.

-

Initiator: The initiator's structure should mimic the propagating chain end to ensure that the rate of initiation is comparable to or faster than the rate of propagation, leading to polymers with low dispersity.[8]

-

Solvent: Non-polar solvents are often preferred for styrene ATRP to maintain the stability of the halide end group.[7]

-

Temperature: The temperature must be high enough to ensure a reasonable polymerization rate but not so high as to cause significant side reactions or thermal self-initiation of the monomer.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT is an extremely versatile CRP method that can be used to polymerize a wide range of monomers. It involves a degenerative chain transfer process mediated by a RAFT agent (typically a thiocarbonylthio compound). VBC, a monomer closely related to VBB, has been successfully polymerized via RAFT to create well-defined polymers that can be used as macro-RAFT agents for further chain extension.[4][9]

Workflow for RAFT Polymerization of VBC:

Caption: Synthesis of a block copolymer using a VBC-based macro-RAFT agent.

Applications in Advanced Functional Materials

The ability to introduce a wide array of functionalities through the benzyl bromide group makes VBB-derived polymers highly valuable in numerous advanced applications.

Table 2: Key Application Areas of VBB-based Polymers

| Application Field | Rationale and Methodology | Example |

| Biomaterials & Drug/Gene Delivery | The benzyl bromide group can be quaternized with tertiary amines to create cationic polymers. These polycations can complex with negatively charged DNA or RNA for gene delivery, or form micelles for drug encapsulation.[10] | Copolymers of VBC and styrene are reacted with N,N-dimethyl-3-aminophenol to create polymers with quaternary ammonium salts that exhibit antibacterial activity.[11][12] |

| Functional Surfaces & Nanoparticles | "Grafting-from" polymerization from surfaces or nanoparticles modified with VBB-like initiating groups creates dense polymer brushes. This allows for precise control over surface properties like wettability, biocompatibility, and lubrication. | RAFT polymerization is used to graft poly(vinylbenzyl chloride) chains from silica nanoparticles, creating core-shell structures.[4] |

| Anion Exchange Membranes | VBB-containing polymers can be incorporated into membrane structures. Subsequent quaternization of the benzyl bromide groups introduces fixed positive charges, essential for anion transport in applications like fuel cells and water purification. | Copolymers containing VBC are synthesized and then aminated to create anion-exchange membranes.[12] |

| Catalyst and Reagent Supports | The reactive benzyl bromide handle allows for the covalent immobilization of catalysts or reagents onto a polymer support, facilitating their separation from the reaction mixture and enabling recycling. |

Essential Characterization Techniques

A multi-faceted analytical approach is required to verify the structure, molecular weight, and properties of VBB-containing polymers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): Essential for confirming the chemical structure, determining copolymer composition, and verifying successful post-polymerization modifications.[3][13]

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): The primary technique for determining number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn). A low Đ (<1.5) is a key indicator of a controlled polymerization.[3][13]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of key functional groups and monitoring the progress of post-polymerization modification reactions.[3]

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and glass transition temperature (Tg) of the polymers, respectively.[3]

Conclusion: A Keystone Monomer for Macromolecular Engineering

This compound is more than just a monomer; it is a strategic building block that offers a pre-installed, versatile chemical handle for subsequent transformations. Its compatibility with powerful controlled radical polymerization techniques like ATRP and RAFT allows for an exceptional degree of control over polymer architecture. This control is paramount in the development of high-performance materials for specialized applications, from targeted drug delivery systems to advanced separation membranes. The continued exploration of VBB's reactivity will undoubtedly lead to the creation of novel polymers with unprecedented functionality and performance.

References

-

Ring-Opening Polymerization of γ-(4-Vinylbenzyl)-L-Glutamate N-Carboxyanhydride for the Synthesis of Functional Polypeptides. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Functional Degradable Polymers by Radical Ring-Opening Copolymerization of MDO and Vinyl Bromobutanoate. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry. (2025, January 17). UniVOOK. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Tsarevsky, N. V., & Matyjaszewski, K. (2005). Rational Selection of Initiating/Catalytic Systems for the Copper-Mediated Atom Transfer Radical Polymerization of Basic Monomers in Protic Media: ATRP of 4-Vinylpyridine. Macromolecules, 38(8), 3087–3092. [Link]

-

Long, T. E., et al. (2014). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. Polymer Chemistry, 5(13), 3941-3951. [Link]

-

Controlling Polymer Topology by Atom Transfer Radical Self-Condensing Vinyl Polymerization of p-(2-Bromoisobutyloylmethyl)styrene. (2005, August 6). Macromolecules. Retrieved January 14, 2026, from [Link]

-

The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization. (2012). Beilstein Journal of Organic Chemistry, 8, 1246–1256. [Link]

- Matyjaszewski, K. (1999). Functional polymers by atom transfer radical polymerization. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 36(7-8), 923-935.

-

A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents. (2021). Sains Malaysiana, 50(6), 1767-1773. [Link]

-

Supporting Information for... (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde. (2010, August 6). Macromolecules. Retrieved January 14, 2026, from [Link]

-

Polymerization-induced self-assembly of (2-(4-vinylbenzyl)iso-indoline-1,3-dione) for the synthesis of hydrazine responsive block copolymer nanoparticles. (2024, February 20). Polymer Chemistry. Retrieved January 14, 2026, from [Link]

-

Directed synthesis of copolymers based on fluorine-containing styrene derivatives. (n.d.). Polymer Science, Series B. Retrieved January 14, 2026, from [Link]

-

Post-Polymerization Modification. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Wilkie, C. A., et al. (n.d.). Novel Modified Clays for the Formation of Polystyrene Nanocomposites. e-Publications@Marquette. Retrieved January 14, 2026, from [Link]

-

Atom transfer radical polymerization. (2025, January 9). Nature Reviews Methods Primers. Retrieved January 14, 2026, from [Link]

-

RAFT homopolymerization of vinylbenzyl chloride with benzyl ethyl trithiocarbonate and synthesis of block copolymers from poly(VBC) macro-RAFT agent and N-isopropylacrylamide. (2010, August 10). Journal of Polymer Science Part A: Polymer Chemistry. Retrieved January 14, 2026, from [Link]

-

Patten, T. E., & Matyjaszewski, K. (1998). Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials. Advanced Materials, 10(12), 901-915. [Link]

-

This compound (stabilized with TBC). (n.d.). Pharmaffiliates. Retrieved January 14, 2026, from [Link]

-

Safety Data Sheet: 4-Vinylbenzyl chloride. (2024, February 13). Chemos GmbH & Co. KG. Retrieved January 14, 2026, from [Link]

-

Polyvinyl bromide. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Syntheses and applications of biodegradable vinyl polymers that contain N-Benzyl-4-vinylpyridinium halide in the main chain. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Functional Degradable Polymers by Radical Ring-Opening Copolymerization of MDO and Vinyl Bromobutanoate: Synthesis, Degradability and Post-Polymerization Modification. (2015). Biomacromolecules, 16(8), 2414-2424. [Link]

-

Lee, Y.-S., & Byoun, Y.-S. (2002). Poly(styrene-co-4-vinylbenzyl chloride) Conjugated with 3-(Dimethylamino)phenol: Synthesis and Antibacterial Activity. Bulletin of the Korean Chemical Society, 23(12), 1833-1835. Retrieved from [Link]

-

Poly(styrene-co-4-vinylbenzyl chloride) Conjugated with 3-(Dimethylamino)phenol: Synthesis and Antibacterial Activity. (2002, August 9). Bulletin of the Korean Chemical Society. Retrieved January 14, 2026, from [Link]

-

Long, T. E., et al. (2014). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. Polymer Chemistry, 5(13), 3941-3951. [Link]

Sources

- 1. This compound | C9H9Br | CID 640269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. ukm.my [ukm.my]

- 4. BJOC - The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. Research Collection | ETH Library [research-collection.ethz.ch]

- 9. researchgate.net [researchgate.net]

- 10. Ring-Opening Polymerization of γ-(4-Vinylbenzyl)-L-Glutamate N-Carboxyanhydride for the Synthesis of Functional Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

A Senior Application Scientist's Guide to Stabilized 4-Vinylbenzyl Bromide for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Challenges of a Bifunctional Reagent

4-Vinylbenzyl bromide (4-VBB), also known as 1-(bromomethyl)-4-ethenyl-benzene, is a highly valuable bifunctional monomer in the fields of polymer chemistry, materials science, and bioconjugation. Its structure is unique, featuring a polymerizable vinyl group and a reactive benzylic bromide. This duality allows it to be a cornerstone in the synthesis of functional polymers, ion-exchange resins, photoresists, and specialized materials where a reactive handle is desired post-polymerization.[1] However, the very features that make 4-VBB so useful—the reactive vinyl and benzyl bromide groups—also render it inherently unstable. The molecule is prone to spontaneous, often uncontrolled, free-radical polymerization, especially when exposed to heat, light, or oxygen. To counteract this, commercial preparations of 4-VBB are supplied with a chemical stabilizer. This guide provides an in-depth technical overview of commercially available stabilized 4-VBB, focusing on the nature of the stabilizer, quality control considerations, and best practices for its handling and use in a research environment.

Commercial Suppliers and Material Specifications

A variety of chemical suppliers offer research and bulk quantities of stabilized this compound. While not exhaustive, the following list represents some of the key commercial sources:

-

Sigma-Aldrich (Merck): A major supplier offering various grades, typically stabilized with tert-butylcatechol (TBC).[2][3]

-

LGC Standards: Provides 4-VBB as a reference material, often specified at ~90% purity and stabilized with TBC.[4][5]

-

Santa Cruz Biotechnology (SCBT): Offers 4-VBB for biochemical and proteomics research, indicating stabilization with TBC.[6]

-

Ambeed: A supplier of various chemical intermediates, listing 4-VBB stabilized with TBC.[7]

-

Pharmaffiliates: Supplies 4-VBB with TBC as a stabilizer for pharmaceutical research applications.[8]

Table 1: Comparison of Typical Commercial Specifications for Stabilized this compound

| Specification | Typical Value/Range | Noteworthy Aspects |

| Purity (Assay) | ≥90% (common) to ≥97% | Purity can vary between suppliers and batches. The main component is typically a mixture of 3- and 4-isomers. |

| Stabilizer | tert-Butylcatechol (TBC) | This is the most common stabilizer used for vinyl monomers. |

| Stabilizer Conc. | ~500 ppm | This concentration is generally effective for preventing polymerization during storage and transport. |

| Appearance | Colorless to light yellow liquid | A darker yellow or brown color may indicate some level of degradation or polymerization. |

| Documentation | Certificate of Analysis (CoA) | Always request and review the lot-specific CoA for precise data on purity and stabilizer concentration.[9][10] |

The Chemistry of Stabilization: Understanding the Role of tert-Butylcatechol (TBC)

The stability of commercial 4-VBB is almost universally achieved through the addition of 4-tert-butylcatechol (TBC). TBC is a highly effective polymerization inhibitor that functions as a free-radical scavenger. Its mechanism is crucial for researchers to understand, as it has direct implications for storage, handling, and downstream use.

The process of unwanted polymerization is initiated by free radicals, which can be formed by exposure to heat or light. These radicals attack the vinyl group of a 4-VBB molecule, creating a new, larger radical that then proceeds to react with other monomers in a chain reaction.

TBC interrupts this cascade. The key to its efficacy is its ability to donate a hydrogen atom from one of its hydroxyl groups to a reactive radical (R•), effectively neutralizing it. The resulting TBC radical is a stable, resonance-delocalized species that is not reactive enough to initiate further polymerization.

Crucially, for TBC to function effectively as a radical scavenger, a small amount of oxygen is required. Oxygen reacts with monomer radicals to form peroxide radicals, which are then scavenged by TBC. This is why it is imperative not to store stabilized monomers under a completely inert atmosphere (e.g., high-vacuum or oxygen-free argon) for long periods, as this can deplete the oxygen required for the TBC to function optimally.

Figure 2: Recommended analytical workflow for quality control.

-

¹H NMR Spectroscopy: This is an invaluable tool for confirming the chemical structure, assessing the isomeric ratio (by comparing the integration of the aromatic protons), and detecting organic impurities. The vinyl protons typically appear as a characteristic set of doublets of doublets between 5 and 7 ppm, while the benzylic CH₂Br protons will be a sharp singlet around 4.5 ppm.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a UV detector is the preferred method for accurately quantifying the purity of the 4-VBB and measuring the concentration of the TBC stabilizer.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities, such as residual solvents from the synthesis.

Handling, Storage, and Stabilizer Removal

Safe Handling and Storage

This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, within a certified chemical fume hood.

For long-term storage, the material should be kept in a cool, dark place, typically refrigerated at 2-8°C. The container should be tightly sealed to prevent contamination but, as noted earlier, should not be under a high vacuum that would remove all oxygen.